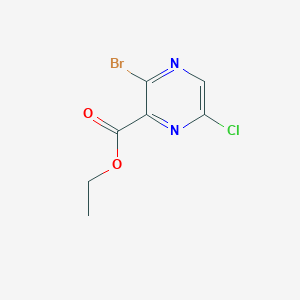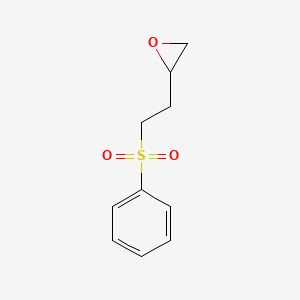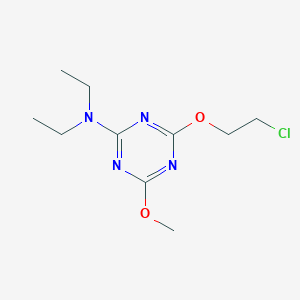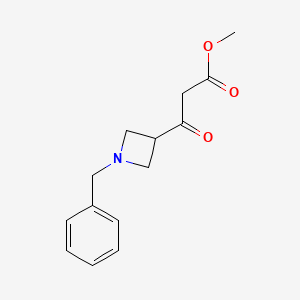
2-(5-Phenylpyrrolidin-3-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Phenylpyrrolidin-3-yl)propan-2-ol is an organic compound with the molecular formula C14H15NO It features a pyrrolidine ring substituted with a phenyl group and a hydroxyl group on the propan-2-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(5-Phenylpyrrolidin-3-yl)propan-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with an appropriate ketone or aldehyde to form the desired product . Another method includes the reduction of a corresponding ketone using reducing agents like sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for further applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Phenylpyrrolidin-3-yl)propan-2-ol undergoes various chemical reactions, including:
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Electrophilic reagents like halogens, nitrating agents
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Halogenated, nitrated aromatic compounds
Aplicaciones Científicas De Investigación
2-(5-Phenylpyrrolidin-3-yl)propan-2-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(5-Phenylpyrrolidin-3-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-2-propanol: A structurally similar compound with a phenyl group and a hydroxyl group on a propan-2-ol moiety.
Pyrrolidine derivatives: Compounds featuring the pyrrolidine ring, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones.
Uniqueness
2-(5-Phenylpyrrolidin-3-yl)propan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
146514-37-6 |
|---|---|
Fórmula molecular |
C13H19NO |
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
2-(5-phenylpyrrolidin-3-yl)propan-2-ol |
InChI |
InChI=1S/C13H19NO/c1-13(2,15)11-8-12(14-9-11)10-6-4-3-5-7-10/h3-7,11-12,14-15H,8-9H2,1-2H3 |
Clave InChI |
PJCYYTDMDDKYNA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1CC(NC1)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



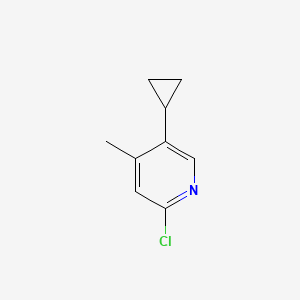
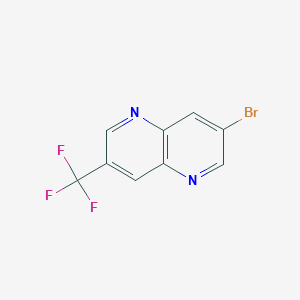
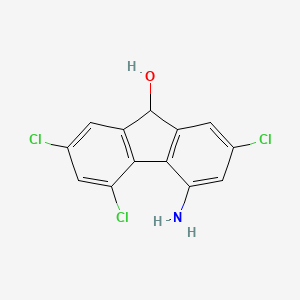
![(4S)-2-[fluoren-9-ylidene-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B13133014.png)
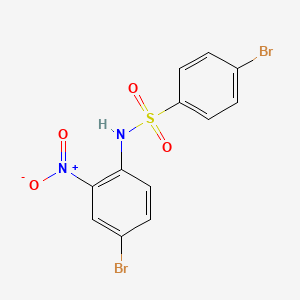
![6-Chloro-[2,3'-bipyridine]-4-carbaldehyde](/img/structure/B13133029.png)
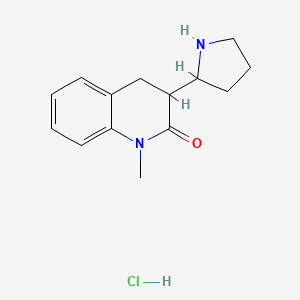
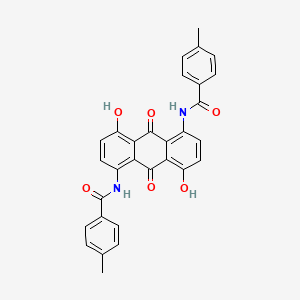
![1,4-Bis[4-(difluoromethoxy)anilino]anthracene-9,10-dione](/img/structure/B13133043.png)
